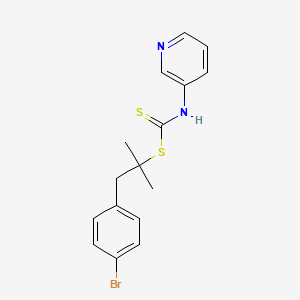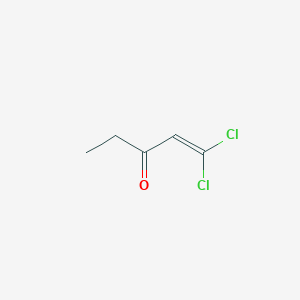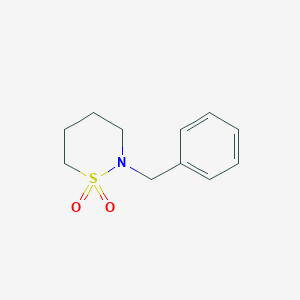
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide is an organic compound that belongs to the class of glycinamides It is characterized by the presence of two methyl groups and two phenyl groups attached to the nitrogen atoms of the glycinamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide typically involves the reaction of glycine derivatives with dimethylamine and diphenylamine under specific conditions. One common method involves the use of glycine methyl ester hydrochloride, which reacts with dimethylamine and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
類似化合物との比較
N,N~2~-Dimethyl-N,N~2~-diphenylglycinamide can be compared with other similar compounds, such as:
N,N-Dimethylglycinamide: Lacks the phenyl groups, resulting in different chemical and biological properties.
N,N-Diphenylglycinamide:
N,N-Dimethyl-N-phenylglycinamide: Contains only one phenyl group, which affects its overall properties and uses.
The uniqueness of this compound lies in its specific combination of methyl and phenyl groups, which confer distinct chemical and biological characteristics.
特性
CAS番号 |
34066-47-2 |
|---|---|
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC名 |
N-methyl-2-(N-methylanilino)-N-phenylacetamide |
InChI |
InChI=1S/C16H18N2O/c1-17(14-9-5-3-6-10-14)13-16(19)18(2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChIキー |
BQNPOMRSZCIYMO-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)N(C)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)



![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)



![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)


